![molecular formula C13H16N2O4 B2939670 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034322-83-1](/img/structure/B2939670.png)
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide: is a synthetic organic compound known for its distinctive chemical structure and potential applications in various fields including chemistry, biology, and medicine. The molecule incorporates a furo[2,3-c]pyridine core, which is often seen in compounds with biological activity.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multiple steps including the construction of the furo[2,3-c]pyridine scaffold followed by functional group modifications. Initial steps may involve cyclization reactions to form the core structure, followed by alkylation and methoxylation reactions to introduce the methoxy and propanamide groups.
Industrial production methods: Industrial production may scale up the lab procedures, optimizing for yield and cost-efficiency. Techniques like continuous flow chemistry could be employed for larger scale reactions. Reaction parameters such as temperature, solvent choice, and catalyst selection are crucial for maximizing efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly on the methoxy or the furo[2,3-c]pyridine ring.
Reduction: Reduction of the ketone group within the compound can yield secondary alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or PCC (Pyridinium chlorochromate).
Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Various nucleophiles or electrophiles for substitution reactions, often facilitated by a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major products formed from these reactions:
Oxidation can yield aldehydes or carboxylic acids.
Reduction can yield alcohols.
Substitution can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The unique structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and pharmaceutical chemistry.
Biology: Studies have shown potential for its use in biological assays, often investigating its interaction with various biomolecules or its bioactivity in cell cultures.
Medicine: Its structure suggests potential medicinal properties, possibly acting as a lead compound in drug discovery for its bioactive core structure.
Industry: May be employed in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The compound's mechanism of action typically involves interaction with biological targets, such as enzymes or receptors. The furo[2,3-c]pyridine core can interact with active sites, influencing biochemical pathways.
Molecular targets and pathways involved:
Enzymes: Inhibition or modulation of enzyme activity could be one mechanism, particularly with those involved in metabolic pathways.
Receptors: Binding to specific receptors in biological membranes might alter signal transduction pathways.
Comparison with Similar Compounds
2-furo[2,3-c]pyridine derivatives: with various alkyl or aryl substitutions.
7-oxofuro[2,3-c]pyridine analogues: with different side chains or functional groups.
Properties
IUPAC Name |
3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-8-4-11(16)14-5-7-15-6-2-10-3-9-19-12(10)13(15)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVPQQPFBBXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
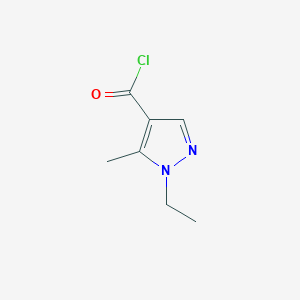
![methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2939588.png)
![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)
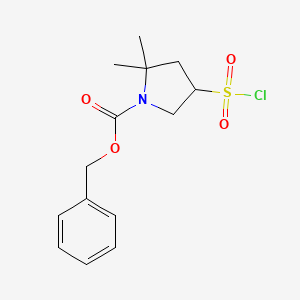
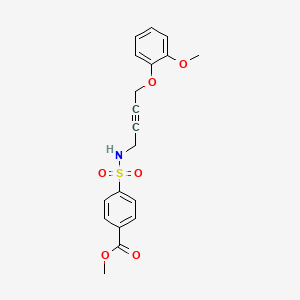
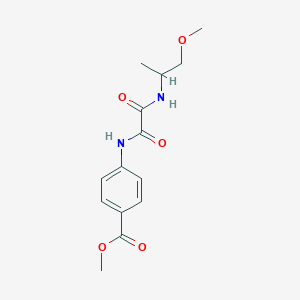
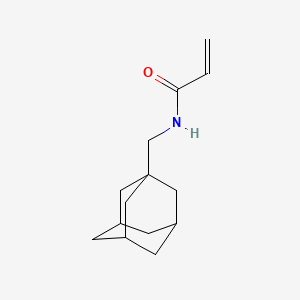
![(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2939597.png)
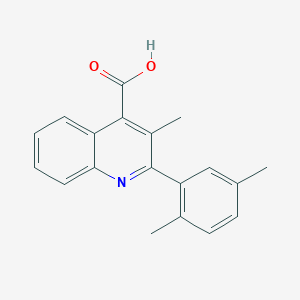
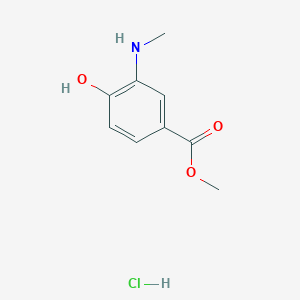
![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)
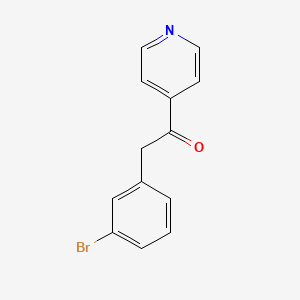
![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)
